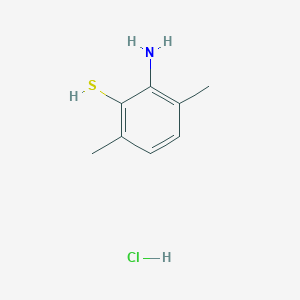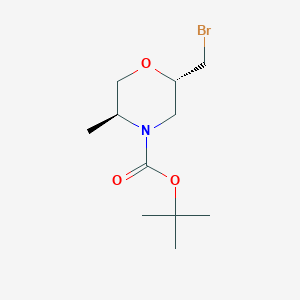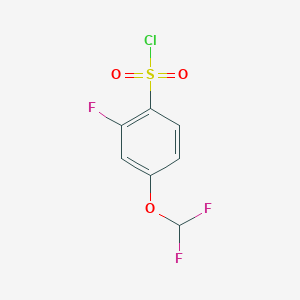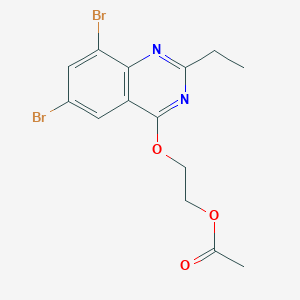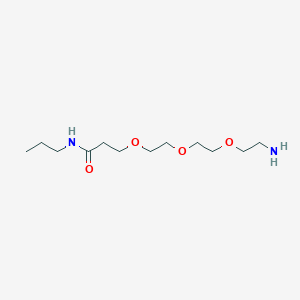
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide is a complex organic compound with a unique structure that includes multiple ethoxy groups and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide typically involves multiple steps. One common method starts with triethylene glycol monobenzyl ether, which reacts with p-toluenesulfonyl chloride to form 2-(2-(benzyloxy)ethoxy)ethyl-4-methylbenzenesulfonate. This intermediate then undergoes a reaction with sodium azide to produce 2-(2-(azidoethoxy)ethoxy)ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is performed to obtain 2-(2-(2-aminoethoxy)ethoxy)ethanol .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a linker in the synthesis of antibody-drug conjugates (ADCs).
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialized polymers and as an intermediate in the synthesis of other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide involves its interaction with specific molecular targets. In biological systems, it can act as a linker in ADCs, facilitating the targeted delivery of cytotoxic agents to cancer cells. The compound’s ethoxy groups allow it to interact with various cellular components, while the amino group can form bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: A related compound with similar ethoxy and amino groups, used in similar applications.
2-(2-(Dimethylamino)ethoxy)ethanol: Another related compound with a dimethylamino group, used in surfactants and as a corrosion inhibitor.
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid: A similar compound with a carboxylic acid group, used in research and industrial applications.
Uniqueness
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-propylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in targeted drug delivery systems .
Propiedades
Fórmula molecular |
C12H26N2O4 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-propylpropanamide |
InChI |
InChI=1S/C12H26N2O4/c1-2-5-14-12(15)3-6-16-8-10-18-11-9-17-7-4-13/h2-11,13H2,1H3,(H,14,15) |
Clave InChI |
AAONBHLIJAKSIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


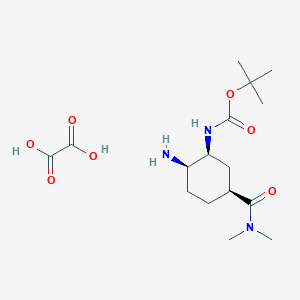
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)



